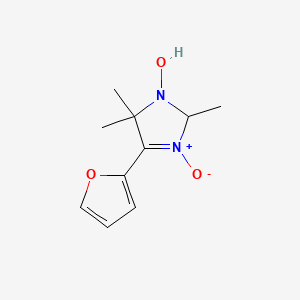
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is a heterocyclic compound featuring a furan ring and an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium typically involves the reaction of furan derivatives with imidazole precursors under controlled conditions. One common method involves the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . The reaction proceeds through a series of steps, including bromination and phosphonation, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation . Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include brominated intermediates, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A furan derivative used as a platform chemical for the synthesis of various compounds.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and sustainable materials.
2-Furoic Acid: A simple furan derivative with antimicrobial properties.
Uniqueness
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-7,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBNLARJESJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![4-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-1,2-benzenediol](/img/structure/B4994731.png)
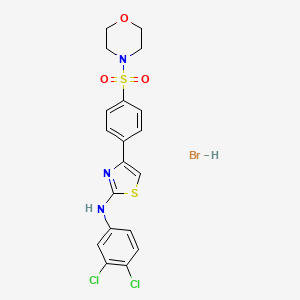
![(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4994740.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)
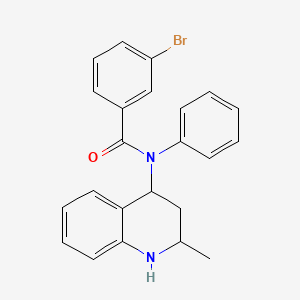
![(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one](/img/structure/B4994776.png)
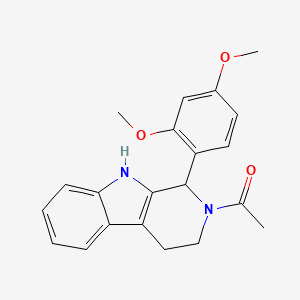
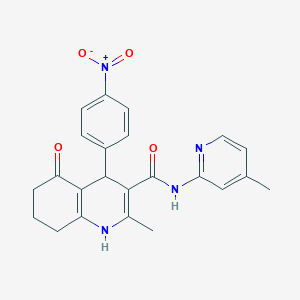
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
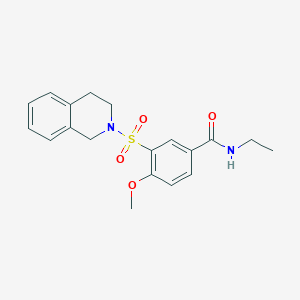
![4-[4-(2,5-Dichlorophenoxy)but-2-ynyl]morpholine](/img/structure/B4994837.png)
